Iodopyracet I-125
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Overview
Description
IODOPYRACET I 125, also known as Iodopyracet labeled with Iodine-125, is a radiocontrast agent used primarily in medical imaging and diagnostic procedures. It is a compound that combines the properties of iodopyracet, a radiopaque substance, with the radioactive isotope Iodine-125. This combination allows for enhanced imaging capabilities, particularly in renal function tests and other diagnostic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of IODOPYRACET I 125 involves the iodination of pyracet with Iodine-125. The process typically includes the following steps:
Iodination Reaction: Pyracet is reacted with Iodine-125 under controlled conditions to ensure the incorporation of the radioactive isotope.
Purification: The resulting compound is purified to remove any unreacted iodine and by-products.
Quality Control: The final product undergoes rigorous quality control to ensure its purity, specific activity, and suitability for medical use.
Industrial Production Methods
Industrial production of IODOPYRACET I 125 involves large-scale iodination processes, often using automated systems to handle the radioactive materials safely. The production facilities are equipped with specialized equipment to manage the radioactive waste and ensure the safety of the workers and the environment .
Chemical Reactions Analysis
Types of Reactions
IODOPYRACET I 125 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert IODOPYRACET I 125 into different reduced forms.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce iodinated alcohols .
Scientific Research Applications
IODOPYRACET I 125 has a wide range of scientific research applications, including:
Medical Imaging: Used as a radiocontrast agent in renal function tests and other diagnostic imaging procedures.
Cancer Therapy: Employed in brachytherapy for the treatment of various cancers, including prostate and brain tumors.
Biological Research: Utilized in studies involving the tracking of biological molecules and the investigation of cellular processes.
Pharmacokinetics: Applied in the study of drug distribution and metabolism in the body.
Mechanism of Action
The mechanism of action of IODOPYRACET I 125 involves its ability to emit low-energy gamma rays, which can be detected by imaging equipment. The compound is selectively taken up by certain tissues, allowing for precise imaging of specific organs or tumors. The radioactive decay of Iodine-125 leads to the emission of gamma rays, which are captured by detectors to create detailed images .
Comparison with Similar Compounds
Similar Compounds
Iodine-123: Another radioactive isotope used in medical imaging, but with a shorter half-life and different imaging properties.
Iodine-131: Used in therapeutic applications, particularly for thyroid cancer treatment, due to its beta-emitting properties.
Ortho-Iodohippuric Acid: A similar radiocontrast agent used in renal imaging.
Uniqueness
IODOPYRACET I 125 is unique due to its combination of iodopyracet with Iodine-125, providing both radiopaque and radioactive properties. This dual functionality enhances its effectiveness in diagnostic imaging and therapeutic applications, making it a valuable tool in medical and scientific research .
Properties
CAS No. |
78308-51-7 |
---|---|
Molecular Formula |
C11H16I2N2O5 |
Molecular Weight |
506.06 g/mol |
IUPAC Name |
2-[3,5-bis(125I)(iodanyl)-4-oxopyridin-1-yl]acetic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C7H5I2NO3.C4H11NO2/c8-4-1-10(3-6(11)12)2-5(9)7(4)13;6-3-1-5-2-4-7/h1-2H,3H2,(H,11,12);5-7H,1-4H2/i8-2,9-2; |
InChI Key |
RERHJVNYJKZHLJ-QWLQROHJSA-N |
SMILES |
C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO |
Isomeric SMILES |
C1=C(C(=O)C(=CN1CC(=O)O)[125I])[125I].C(CO)NCCO |
Canonical SMILES |
C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO |
Key on ui other cas no. |
78308-51-7 |
Origin of Product |
United States |
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